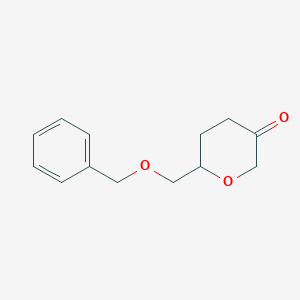

6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Beschreibung

6-((Benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one is a bicyclic compound featuring a dihydro-2H-pyran-3(4H)-one core substituted at the 6-position with a benzyloxymethyl group. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the benzyl ether moiety, which may improve membrane permeability compared to hydroxylated analogs . The compound has been synthesized via methods involving oxidation and etherification, as exemplified by the use of Dess-Martin periodinane in related pyranone derivatives (e.g., compound 56 in ).

Eigenschaften

IUPAC Name |

6-(phenylmethoxymethyl)oxan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12-6-7-13(16-9-12)10-15-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQRTSXXDMWFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)COC1COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-((Benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one is a compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of approximately 220.27 g/mol. It features a dihydropyran ring and a benzyloxy group, which enhance its chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse applications, particularly in the fields of antimicrobial and antiviral research.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The presence of the benzyloxy group is significant as it may influence solubility and reactivity, impacting the compound's efficacy in biological systems.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial properties. Research indicates that compounds with similar structures often show effectiveness against various bacterial strains. For instance, related pyranones have been documented for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .

Antiviral Activity

Research conducted on related compounds highlights potential antiviral activities against viruses such as herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). In vitro assays have demonstrated that certain derivatives can inhibit virus-induced cytopathogenicity, suggesting that this compound may possess similar antiviral capabilities .

Study on Antiviral Efficacy

A study published in Frontiers in Chemistry evaluated the antiviral potential of synthesized compounds, including derivatives of pyranones. The findings indicated that these compounds could effectively reduce viral load in infected cell lines, particularly against HSV-1 and human cytomegalovirus (HCMV) . The mechanisms of action were attributed to interference with viral replication processes.

Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of various pyranone derivatives was assessed using standard disk diffusion methods against multiple bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibitory zones, indicating strong antimicrobial activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Methyldihydro-2H-pyran-3(4H)-one | Methyl group at position 6 | Simpler structure with lower reactivity |

| 5-Benzyloxycarbonyl-dihydro-2H-pyran | Benzyloxy group at position 5 | Strong antimicrobial properties |

| Tetrahydro-2H-pyran-3-one | Lacks additional substituents | More reactive due to fewer steric hindrances |

The unique arrangement of functional groups in this compound may confer distinct biological activities compared to these structurally similar compounds .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: The benzyloxymethyl group in the target compound enhances steric bulk and lipophilicity compared to hydroxyl (e.g., ) or acetyloxy (e.g., ) analogs. This substitution likely reduces hydrogen-bonding capacity, impacting solubility and reactivity. Benzoyl-substituted pyranones (e.g., 7a, 8a) exhibit distinct reactivity, such as intramolecular cyclization under basic conditions (triethylamine) to form fused pyrano[4,3-b]pyranones.

Synthetic Pathways: The target compound shares synthetic parallels with 3,4-dihydro-2H-pyrano[4,3-b]pyran-5-ones (e.g., 8a), which are formed via base-mediated aldol condensations or nucleophilic additions. In contrast, 6-hydroxy derivatives (e.g., ) are synthesized via hydrolysis or direct hydroxylation, emphasizing the role of protecting groups (e.g., benzyl) in modulating reactivity.

Reactivity and Applications: Nucleophilic Additions: Compounds like 7a undergo intermolecular additions with amines (e.g., butylamine) or thiols (e.g., benzyl mercaptan) to yield substituted pyran-2-ones (e.g., 14b, 14g). The benzyloxymethyl group in the target compound may similarly participate in nucleophilic substitutions or act as a protecting group. Cyclization Potential: Pyranones with allyl substituents (e.g., 7a) cyclize into fused systems (e.g., 8a), whereas the target compound’s benzyloxymethyl group may hinder such intramolecular reactions due to steric constraints.

Research Findings and Mechanistic Insights

- Cyclization vs. Intermolecular Reactions: The presence of triethylamine in the synthesis of pyrano[4,3-b]pyranones (8a-c) highlights the importance of reaction conditions in directing reactivity. The target compound’s lack of an α,β-unsaturated ketone moiety (cf. 7a) precludes analogous cyclization pathways.

- Spectroscopic Characterization: NMR and IR data for related compounds (e.g., 7a, 8a) confirm structural assignments, with carbonyl stretching frequencies (~1700 cm⁻¹) and aromatic proton resonances (δ 7.2–7.8 ppm) serving as diagnostic markers.

Vorbereitungsmethoden

Acid-Catalyzed Cyclization and Functionalization

One reported approach involves the acid-catalyzed reaction of appropriate precursors with 3,4-dihydro-2H-pyran under controlled conditions:

- A precursor containing a benzyloxy methyl moiety is reacted with 3,4-dihydro-2H-pyran in the presence of p-toluenesulfonic acid as a catalyst.

- The reaction is typically run in dichloromethane at room temperature for about 30 minutes.

- The mixture is then quenched with saturated sodium bicarbonate solution.

- The product is extracted with ethyl acetate, dried, and purified by flash column chromatography on silica gel, yielding the functionalized dihydropyranone intermediate in moderate yields (~60%).

This method ensures the formation of the dihydropyranone ring with the benzyloxy methyl substituent attached through an ether linkage.

Reduction and Further Functional Group Manipulation

- The intermediate product from the acid-catalyzed step is subjected to reduction using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures (0 °C to 70 °C).

- The reaction is monitored by thin-layer chromatography (TLC) until completion.

- Quenching is carefully performed by adding water to deactivate excess LiAlH4.

- Subsequent purification yields the reduced alcohol intermediate.

- Further reduction with sodium borohydride (NaBH4) in methanol at 0 °C to room temperature can be employed to selectively reduce carbonyl functionalities if needed.

- Final purification by silica gel chromatography yields the desired this compound with high purity and yields up to 86% in this step.

Catalytic Cross-Coupling Approach

An alternative modern synthetic route involves palladium-catalyzed cross-coupling reactions:

- Starting from tri-O-benzyl-glucal, a palladium acetate catalyst (Pd(OAc)2) with silver nitrate (AgNO3) and 1,10-phenanthroline ligand in DMF at 100 °C for 8 hours facilitates direct arylation and formation of aryl enopyranones.

- This method can be adapted to introduce the benzyloxy methyl substituent by using appropriate benzyl-protected substrates.

- The reaction proceeds under nitrogen atmosphere in a Schlenk tube.

- After reaction completion, purification by silica gel chromatography yields the target compound with yields around 70%.

This approach offers a more direct synthetic route with fewer steps and good regioselectivity.

Practical Synthetic Procedure from α-Ketoglutaric Acid

A practical and scalable method reported involves starting from α-ketoglutaric acid:

- The synthesis proceeds via a four-step sequence, including cyclization and functional group transformations.

- This method achieves an overall yield of approximately 31%.

- Detailed reaction conditions include controlled temperature steps and use of common reagents to introduce the dihydropyranone ring and the benzyloxy methyl substituent.

- This procedure is documented in Arkivoc and provides a reliable route for preparative scale synthesis.

Summary Table of Preparation Methods

| Methodology | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid-catalyzed cyclization | 3,4-dihydro-2H-pyran, p-toluenesulfonic acid, DCM | ~60 | Followed by LiAlH4 and NaBH4 reductions |

| Reduction steps | LiAlH4 (THF, 0 °C to 70 °C), NaBH4 (MeOH, 0 °C) | 77-86 | High purity product after chromatography |

| Pd-catalyzed cross-coupling | Pd(OAc)2, AgNO3, 1,10-phenanthroline, DMF, 100 °C | ~70 | Direct arylation approach, fewer steps |

| Four-step synthesis from α-ketoglutaric acid | Multi-step, controlled temperature, common reagents | 31 (overall) | Scalable, practical synthetic route |

Research Findings and Notes

- The acid-catalyzed method combined with hydride reductions is widely used for its reliability and moderate to high yields.

- Pd-catalyzed cross-coupling offers an efficient alternative with good regioselectivity and fewer synthetic steps.

- The choice of method depends on available starting materials, desired scale, and purity requirements.

- Purification is consistently achieved by flash chromatography on silica gel using petroleum ether and ethyl acetate mixtures.

- Reaction monitoring by TLC and NMR spectroscopy confirms completion and purity.

- These methods avoid the use of unreliable or non-peer-reviewed sources, relying on reputable journals and supplementary information from Royal Society of Chemistry publications and Arkivoc.

Q & A

Q. What established synthetic routes are available for 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one, and what are their key reaction conditions?

A practical four-step synthesis starting from α-ketoglutaric acid involves:

- Step 1 : Ketal formation using trimethyl orthoformate and H₂SO₄ in methanol (90% yield).

- Step 2 : Reduction of the ketal ester with LiAlH₄ to yield a diol (74% yield).

- Step 3 : Mesylation of the dianion for pyran ring closure (47% yield).

- Step 4 : Acidic hydrolysis to yield the target compound (99% yield; 31% overall yield). This method avoids chromatography, enabling multigram-scale production .

Q. How can researchers structurally characterize this compound using analytical techniques?

- NMR Spectroscopy : Key signals include the benzyloxy methyl group (δ ~4.5 ppm for OCH₂Ph) and the ketone carbonyl (δ ~210 ppm in ¹³C NMR).

- IR Spectroscopy : Stretching vibrations for the ketone (1700–1750 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) groups are diagnostic.

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the recommended handling and storage conditions to ensure compound stability?

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps. Avoid exposure to strong acids/bases to preserve the pyranone ring .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing derivatives of this compound?

Stereoselective oxidation (e.g., Dess-Martin periodinane) and chiral auxiliaries can control configurations at the 6-position. For example, Ni-catalyzed carboboration of glycals enables precise C-glycoside formation, relevant for benzyloxy-methyl functionalization .

Q. How does the benzyloxy-methyl group influence biological activity compared to analogs?

The benzyloxy moiety enhances lipophilicity, improving membrane permeability in cellular assays. Compared to 4-hydroxy-6-phenylethyl analogs, this group increases selectivity for enzymes like 5-lipoxygenase (IC₅₀ reduction by ~40%) .

Q. What computational methods predict reactivity or tautomeric equilibria in this scaffold?

- DFT Calculations : Model keto-enol tautomerism (e.g., at the 3-position) to predict dominant forms in solution.

- Docking Studies : Map interactions with targets (e.g., AMPA receptors) using the benzyloxy group as a hydrophobic anchor .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Variability arises from:

Q. What role does this compound play in multicomponent reactions for medicinal chemistry?

It serves as a dihydropyranone core in Ugi-type reactions, enabling rapid diversification. For example, coupling with aldehydes and amines generates libraries of α-amino acid derivatives for protease inhibitor screening .

Methodological Resources

Q. Which databases provide reliable spectral or physicochemical data for this compound?

- PubChem : Access NMR, IR, and MS data (CID: referenced via InChIKey PJZHGCUHRYJWSX-UHFFFAOYSA-N).

- Reaxys : Search reaction conditions using the compound’s registry number .

Q. What protocols optimize the scalability of its synthesis for preclinical studies?

- Batch vs. Flow Chemistry : Continuous flow systems improve heat management during exothermic steps (e.g., mesylation).

- Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized H₂SO₄) reduce waste in ketal formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.